molecular formula C9H14 B8558192 1,3-Cyclopentadiene, 1-methyl-3-propyl- CAS No. 164394-67-6

1,3-Cyclopentadiene, 1-methyl-3-propyl-

Cat. No. B8558192
CAS RN: 164394-67-6
M. Wt: 122.21 g/mol
InChI Key: VQGOUCKJQJGDBV-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 1-methyl-3-propyl- is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Cyclopentadiene, 1-methyl-3-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Cyclopentadiene, 1-methyl-3-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

164394-67-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-methyl-3-propylcyclopenta-1,3-diene

InChI

InChI=1S/C9H14/c1-3-4-9-6-5-8(2)7-9/h6-7H,3-5H2,1-2H3

InChI Key

VQGOUCKJQJGDBV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CCC(=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-PrMgCl (2.0M in Et2O, 20 ml, 40 mmol) and THF (10 ml) were charged under nitrogen into a 100 ml, 3-necked, round-bottom flask equipped with a thermometer, magnetic stirring bar, and an addition funnel. The mixture was cooled to -10° C. in an ice/acetone bath. 3-Methyl-2-cyclopentenone (97%, 3.6 g, 36.4 mmol) was added into the PrMgCl at -10° to -5° C. over a period of 20 minutes. The reaction mixture was slowly warmed to 22° C. over a period of one hour. GC analysis of a small acidified sample (added into excess aqueous acetic acid at 5° to 15° C., pH=4.5) showed a >97% conversion of 3-methyl-2-cyclopentenone. The reaction mixture was then slowly added at <5° C. into aqueous acetic acid (4.66 g, 77.6 mmol of acetic acid in 14.0 g of water) over a period of 30 minutes to form 1-methyl-3-n-propylcyclopentadiene via the dehydration of the 1-propyl-3-methyl-2-cyclopenten-1-ol intermediate. The pH of the aqueous layer was 4.5. The reaction mixture was stirred at 36° C. for 1 hour to complete the dehydration reaction. GC analysis indicated a >97% conversion of 1-propyl-3-methyl-2-cyclopenten-1-ol and the formation of 1-methyl-3-n-propylcyclopentadiene (with 28% exo isomers). The aqueous layer was phase cut. The organic layer, which weighed 29.2 g, was washed at 5° C. with aqueous Na2CO3 solution (2.42 g, 22.8 mmol of Na2CO3 in 10.0 g of water). The pH of the aqueous layer was 9.0. After phase cutting the aqueous layer, the organic layer weighed 25.4 g. Proton NMR (with CH2Br2 as internal standard) indicated that the yield of 1-methyl-3-n-propylcyclopentadiene was 77±4%. The structure of 1-methyl-3-n-propylcyclopentadiene was confirmed by GC/MS.
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